Benzoic acid, 3,5-dichloro-4-(trimethylsilyl)- Benzoic acid, 3,5-dichloro-4-(trimethylsilyl)-
Brand Name: Vulcanchem
CAS No.: 650598-45-1
VCID: VC15917988
InChI: InChI=1S/C10H12Cl2O2Si/c1-15(2,3)9-7(11)4-6(10(13)14)5-8(9)12/h4-5H,1-3H3,(H,13,14)
SMILES:
Molecular Formula: C10H12Cl2O2Si
Molecular Weight: 263.19 g/mol

Benzoic acid, 3,5-dichloro-4-(trimethylsilyl)-

CAS No.: 650598-45-1

Cat. No.: VC15917988

Molecular Formula: C10H12Cl2O2Si

Molecular Weight: 263.19 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 3,5-dichloro-4-(trimethylsilyl)- - 650598-45-1

Specification

CAS No. 650598-45-1
Molecular Formula C10H12Cl2O2Si
Molecular Weight 263.19 g/mol
IUPAC Name 3,5-dichloro-4-trimethylsilylbenzoic acid
Standard InChI InChI=1S/C10H12Cl2O2Si/c1-15(2,3)9-7(11)4-6(10(13)14)5-8(9)12/h4-5H,1-3H3,(H,13,14)
Standard InChI Key IMVASYCXNLCZMR-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)C1=C(C=C(C=C1Cl)C(=O)O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₁₀H₁₂Cl₂O₂Si and a molecular weight of 263.19 g/mol. Its IUPAC name, 3,5-dichloro-4-trimethylsilylbenzoic acid, explicitly defines the substituent arrangement: two chlorine atoms occupy the meta positions relative to the carboxylic acid group, while the trimethylsilyl (-Si(CH₃)₃) group is para to the acid functionality.

Structural Representation

The canonical SMILES string CSi(C)C1=C(C=C(C=C1Cl)C(=O)O)Cl provides a simplified two-dimensional representation. The trimethylsilyl group’s bulkiness and electron-donating inductive effects influence the compound’s steric and electronic profile, potentially altering reactivity compared to simpler benzoic acid derivatives.

Synthesis and Manufacturing

General Synthesis Strategy

The synthesis of 3,5-dichloro-4-(trimethylsilyl)benzoic acid typically involves sequential functionalization of the benzene ring :

  • Chlorination: Introducing chlorine atoms at the 3 and 5 positions.

  • Silylation: Installing the trimethylsilyl group at the 4 position.

  • Carboxylic Acid Formation: Oxidizing a methyl or hydroxymethyl group to the carboxylic acid.

A patent describing the synthesis of 3,5-dichlorobenzoyl chloride (CN105837432A) provides indirect insights into chlorination methodologies . For instance, chlorination of 2-aminobenzoic acid derivatives using chlorine gas in trifluoroacetic acid achieves high regioselectivity .

Key Reaction Steps

  • Chlorination:

    • Substrate: 2-Trifluoroacetamido benzoic acid.

    • Reagents: Chlorine gas in trifluoroacetic acid.

    • Conditions: 40°C for 12 hours .

    • Outcome: 3,5-Dichloro-2-trifluoroacetamido benzoic acid.

  • Silylation:

    • Reagents: Trimethylsilyl chloride (Me₃SiCl) or hexamethyldisilazane (HMDS).

    • Catalysts: Lewis acids (e.g., AlCl₃).

    • Solvents: Polar aprotic solvents (e.g., DMF, THF).

  • Hydrolysis and Acidification:

    • Basic hydrolysis of intermediates followed by acidification yields the final carboxylic acid .

Yield Optimization

The patent CN105837432A reports a total yield of 85.2% for a related dichlorobenzoic acid derivative, achieved through copper sulfate-catalyzed diazotization and thionyl chloride-mediated acyl chloride formation . Similar optimizations (e.g., solvent selection, catalyst use) likely apply to this compound’s synthesis.

Physicochemical Properties

Predicted Properties

PropertyValueSource
Density~1.3–1.4 g/cm³Estimated
Boiling Point>300°C (decomposes)Estimated
pKa~2.5–3.0Estimated
SolubilityLow in water; soluble in organic solvents (THF, DCM)

The electron-withdrawing chlorine atoms lower the pKa compared to unsubstituted benzoic acid (pKa 4.2), enhancing acidity. Conversely, the trimethylsilyl group’s electron-donating effect may partially counteract this, resulting in a pKa closer to 3.0 .

Stability and Reactivity

  • Thermal Stability: Likely stable up to 200°C, with decomposition pathways involving Si-C bond cleavage.

  • Moisture Sensitivity: The trimethylsilyl group may hydrolyze in aqueous or protic environments, necessitating anhydrous handling.

  • Reactivity: The carboxylic acid group enables esterification, amidation, or salt formation, while the silyl group participates in silicon-based coupling reactions .

Comparative Analysis with Analogous Compounds

CompoundCASMolecular FormulaKey DifferencesApplications
3,5-Dichloro-4-(2-methoxyethoxy)benzoic acid851961-84-7C₁₆H₁₅Cl₂NO₄Ether substituent vs. silylPolymer additives
3,5-Dichlorobenzoyl chlorideN/AC₇H₃Cl₂O₂Acyl chloride vs. carboxylic acidPesticide synthesis
3,5-Dichloro-4-pyridyl derivatives1690503-05-9C₇H₃Cl₂NO₃SPyridyl vs. benzene corePDE4 inhibitors

The trimethylsilyl group in 650598-45-1 offers distinct advantages in steric bulk and synthetic modularity compared to oxygen- or nitrogen-based substituents .

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